molecular formula C19H27N3O2 B14195361 1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one CAS No. 921616-53-7

1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one

Katalognummer: B14195361
CAS-Nummer: 921616-53-7
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: ADLYNHHCYWILKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one is a chemical compound with a complex structure that includes a piperazine ring and a cyclobutylpiperidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(1-cyclobutylpiperidin-4-yl)oxyaniline with piperazine under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

921616-53-7

Molekularformel

C19H27N3O2

Molekulargewicht

329.4 g/mol

IUPAC-Name

1-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]piperazin-2-one

InChI

InChI=1S/C19H27N3O2/c23-19-14-20-10-13-22(19)16-4-6-17(7-5-16)24-18-8-11-21(12-9-18)15-2-1-3-15/h4-7,15,18,20H,1-3,8-14H2

InChI-Schlüssel

ADLYNHHCYWILKK-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)N4CCNCC4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.